

Investigational new drug Radiprodil for infantile spasms

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An In-Depth Technical Guide to the Investigational New Drug Radiprodil for Infantile Spasms

Introduction

Radiprodil is an investigational therapeutic agent being evaluated for its potential in treating various neurological disorders, including the severe epileptic encephalopathy known as Infantile Spasm Syndrome (ISS).[1][2][3] ISS is a rare and devastating seizure disorder of infancy and early childhood, and a significant unmet medical need exists for effective treatments, particularly for cases resistant to standard-of-care therapies like steroids and vigabatrin.[2][4] Radiprodil's development is predicated on its specific mechanism of action as a negative allosteric modulator (NAM) of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor. Converging evidence suggests that GluN2B-containing NMDA receptors play a role in the pathophysiology of infantile spasms, providing a strong rationale for investigating a targeted modulator like Radiprodil.

Mechanism of Action

The NMDA receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, neuronal development, and synaptic plasticity. These receptors are typically tetrameric assemblies of two obligatory GluN1 subunits and two GluN2 subunits (GluN2A-D). The subunit composition dictates the receptor's pharmacological and biophysical properties.

Radiprodil functions with high potency and selectivity by binding to a site on the GluN2B subunit, distinct from the glutamate or glycine agonist binding sites. As a negative allosteric



modulator, it reduces the activity of the NMDA receptor ion channel, thereby decreasing calcium influx into the neuron. This modulation of excessive brain activity is believed to control the neuronal hyperexcitability that leads to seizures and other neurological symptoms. The prevalent expression of the GluN2B subunit in the brain during infancy aligns with **Radiprodil**'s potential therapeutic window for infantile spasms.

Caption: Mechanism of Radiprodil as a GluN2B Negative Allosteric Modulator.

Preclinical Data

Preclinical evaluation of **Radiprodil** has been conducted in various rodent seizure models. The most relevant for infantile spasms are studies in juvenile rats, which correlate to the developmental stage of human infancy.

Data Presentation: Anticonvulsant Effects in Rodent Models



Model	Species/Age	Drug/Dose (Oral)	Outcome	Reference
Pentylenetetrazol e (PTZ)-Induced Seizures	Postnatal Day 12 (PN12) Rats	Radiprodil 3 mg/kg	Significant protective effect against the tonic phase of convulsions.	
Pentylenetetrazol e (PTZ)-Induced Seizures	Postnatal Day 12 & 18 (PN12, PN18) Rats	Radiprodil 10 mg/kg	Complete block of the tonic phase of PTZ-induced convulsions.	
Pentylenetetrazol e (PTZ)-Induced Seizures	Postnatal Day 25 & 70 (PN25, PN70) Rats	Radiprodil	No significant anticonvulsant activity observed.	
In Vivo Seizure Model	Knock-in Mouse Line (GluN2B- S810R variant)	Radiprodil	Delayed onset of seizures in response to pentylenetetrazol e administration.	

The data strongly indicates an age-dependent anticonvulsant effect, with the highest potency observed at developmental stages corresponding to human infancy. This aligns with the known peak expression of the GluN2B subunit in the early stages of brain development.

Experimental Protocols: PTZ-Induced Seizure Model

This protocol outlines the methodology used to assess **Radiprodil**'s efficacy in a preclinical model relevant to generalized seizures.

- Objective: To determine the anticonvulsant activity of Radiprodil against chemically-induced seizures across different developmental stages.
- Animal Model: Wistar or Sprague-Dawley rats at various postnatal (PN) ages, including PN7, PN12, PN18, PN25, and PN70, to model different stages of brain development.



- Drug Administration: Radiprodil is administered orally (p.o.) at specified doses (e.g., 3 mg/kg, 10 mg/kg) prior to the convulsant challenge. A vehicle control group is run in parallel.
- Seizure Induction: A standardized dose of the chemoconvulsant Pentylenetetrazole (PTZ) is administered, typically via subcutaneous or intraperitoneal injection, to induce generalized seizures.
- Endpoint Measurement: The primary endpoint is the observation and timing of seizure phases, specifically the protection against the tonic phase of the convulsions. Animals are monitored for a set period post-PTZ administration.
- Data Analysis: The percentage of animals protected from the tonic seizure phase in the Radiprodil-treated groups is compared to the vehicle-treated control group.



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Caption: Experimental workflow for the preclinical PTZ seizure model.

Clinical Data

Radiprodil has been investigated in early-phase clinical trials for drug-resistant infantile spasms. While a Phase 2 study (EP0078, NCT02829827) was ultimately terminated, a preceding Phase 1b study provided initial human data. It is important to note that more recent and robust clinical data for **Radiprodil** comes from trials in patients with GRIN-related disorders, a broader category of neurodevelopmental conditions that can include infantile spasms as a symptom.

Data Presentation: Phase 1b Infantile Spasms Trial



Study Identifier	Populatio n	N	Interventi on	Duration	Key Outcome s	Referenc e
Phase 1b (NCT0282 9827)	Infants with drug- resistant Infantile Spasm Syndrome	3	Individually titrated doses of Radiprodil	Up to 34 days	Safe and well- tolerated; Expected pharmacok inetic profile; 1 infant became spasm- free; 2 infants showed clinical improveme nt.	

Data Presentation: Phase 1b GRIN-Related Disorders Trial (Honeycomb Study)



Study Identifier	Population	N (with seizures)	Intervention	Key Efficacy Reference Outcomes
Honeycomb (NCT058189 43)	Children with GRIN-related disorder with Gain-of- Function variants	8	Individually titrated doses of Radiprodil	Median reduction in countable motor seizures: 86%; 71% of patients had ≥50% seizure reduction; 43% of patients had ≥90% seizure reduction.

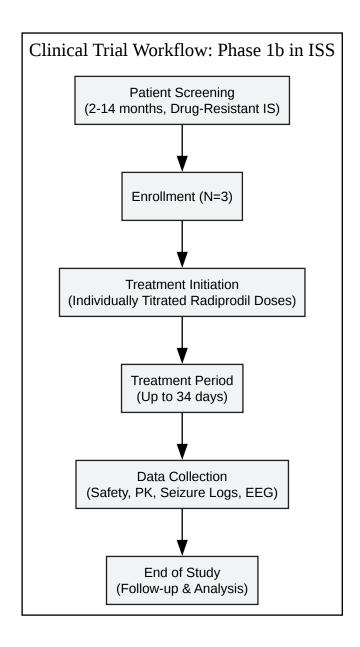
Experimental Protocols: Phase 1b Infantile Spasms Trial

This protocol describes the methodology for the first-in-infant study of Radiprodil for ISS.

- Study Design: A Phase 1b, open-label, escalating repeated dose study.
- Study Population: Infants (2-14 months of age) with a confirmed diagnosis of drug-resistant infantile spasms, having failed standard-of-care treatments such as vigabatrin and prednisolone.
- Inclusion Criteria: Diagnosis of infantile spasms, drug-resistant status.
- Exclusion Criteria: Included current treatment with felbamate or perampanel, ketogenic diet, significant medical conditions predisposing to respiratory dysfunction, or a body weight below 4 kg.
- Intervention: Individually titrated oral doses of Radiprodil administered as an add-on therapy.



- Primary Endpoints: To assess the safety, tolerability, and pharmacokinetic profile of Radiprodil in this population.
- Secondary Endpoints: To evaluate the preliminary efficacy of **Radiprodil** in controlling epileptic spasms, including changes in seizure frequency.



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Caption: Workflow for the Phase 1b clinical study of Radiprodil in ISS.

Conclusion



Radiprodil represents a targeted therapeutic approach for infantile spasms, grounded in a strong mechanistic rationale involving the modulation of GluN2B-containing NMDA receptors. Preclinical data demonstrates a promising, age-dependent anticonvulsant effect consistent with the developmental expression of its molecular target. Preliminary clinical testing in a small cohort of infants with drug-resistant infantile spasms indicated a favorable safety and pharmacokinetic profile, along with signals of potential efficacy. While a dedicated Phase 2 trial in ISS was terminated, highly encouraging efficacy data from a recent trial in the related population of GRIN disorders, which showed a median seizure reduction of 86%, has renewed interest and earned Radiprodil a Breakthrough Therapy designation from the FDA for this indication. Further clinical investigation will be essential to fully delineate Radiprodil's safety and efficacy and to establish its potential role as a novel treatment for the management of infantile spasms.

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References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
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